6-methoxy-4-methyl-1H-indazole
Overview
Description
6-methoxy-4-methyl-1H-indazole is a heterocyclic compound . It has a molecular weight of 162.192 . The structure of the compound includes an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings .
Synthesis Analysis
The synthesis of 1H-indazoles, including 6-methoxy-4-methyl-1H-indazole, has been a subject of research for many years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 6-methoxy-4-methyl-1H-indazole includes a methoxy group (-OCH3) attached to the 6th position and a methyl group (-CH3) attached to the 4th position of the indazole core .Chemical Reactions Analysis
The chemical reactions involving 1H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Scientific Research Applications
Antiproliferative Agent in Cancer Research
Indazole derivatives have been studied for their potential as antiproliferative agents against various cancer cell lines. Compounds like N-phenyl-1H-indazole-1-carboxamides have shown in vitro activity against tumors derived from leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .
Synthesis Strategies in Medicinal Chemistry
Recent advances in synthetic approaches to indazoles are crucial for medicinal chemistry. Strategies such as transition metal-catalyzed reactions and reductive cyclization have been developed to synthesize 1H- and 2H-indazoles, which are core structures in many pharmacologically active compounds .
Selective Inhibitors for Respiratory Diseases
Indazole-containing compounds have been synthesized as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which are important for the treatment of respiratory diseases. This showcases the role of indazole derivatives in designing targeted therapies .
Mechanistic Studies in Organic Synthesis
The synthesis of 1H-indazole has been a subject of mechanistic studies in organic chemistry. Understanding the cyclization mechanisms can lead to more efficient synthesis methods for indazole derivatives, which can be applied in various fields including drug development .
Future Directions
Mechanism of Action
Target of Action
Indazole derivatives have been found to have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the targets can be diverse depending on the specific derivative and its functional groups.
Mode of Action
It is known that indazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit cell growth, particularly in neoplastic cell lines .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle .
properties
IUPAC Name |
6-methoxy-4-methyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-7(12-2)4-9-8(6)5-10-11-9/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMTZCJWWJQLBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646480 | |
Record name | 6-Methoxy-4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885521-36-8 | |
Record name | 6-Methoxy-4-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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